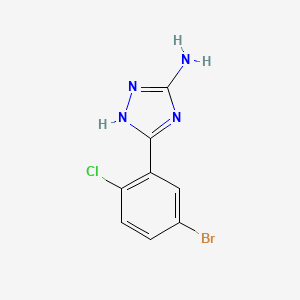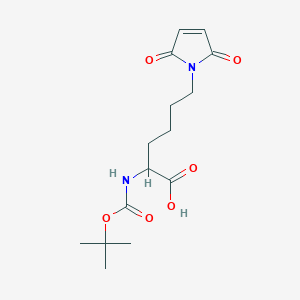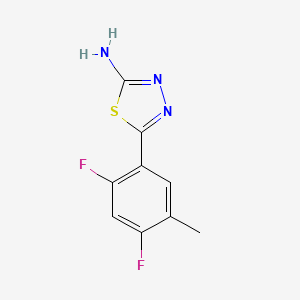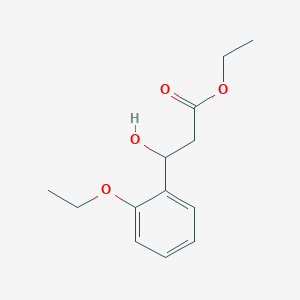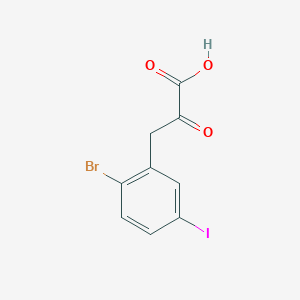
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid: is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with a keto group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactionsFor instance, the preparation might involve the reduction of 2-bromo-5-iodobenzaldehyde to 2-bromo-5-iodobenzyl alcohol using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.
科学研究应用
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potentially used in the development of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
2-Bromo-5-iodophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-Bromo-5-iodophenylboronic acid: Contains a boronic acid group instead of a keto and carboxylic acid group.
Uniqueness
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with a keto group and a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C9H6BrIO3 |
|---|---|
分子量 |
368.95 g/mol |
IUPAC 名称 |
3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
ITXUDKLUJIYEQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


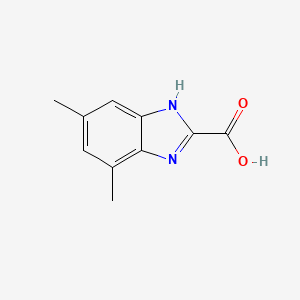
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
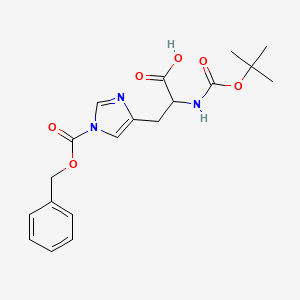
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)

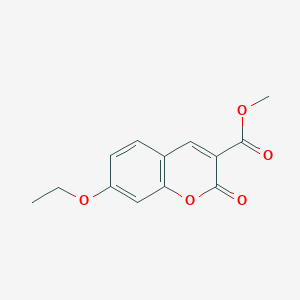
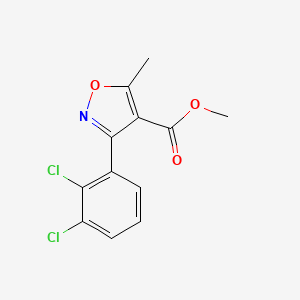
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
